1-Cyclobutyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane selectively inhibits CDK5 over CDK2 in cancer cell lines. [] This inhibition leads to a reduction in Mcl-1 levels, a protein that contributes to cancer cell survival. [] By reducing Mcl-1 levels, this compound sensitizes pancreatic cancer cells to Bcl-2 inhibitors like Navitoclax, promoting apoptosis (programmed cell death). []
The primary application of 1-Cyclobutyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane, based on current research, is its potential use as a sensitizing agent in pancreatic cancer treatment. [] Studies have demonstrated its ability to enhance the effectiveness of Bcl-2 inhibitors like Navitoclax by reducing Mcl-1 levels in pancreatic cancer cell lines. [] This suggests a potential therapeutic strategy of combining this compound with Bcl-2 inhibitors for a more effective treatment approach. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4